molecular formula C10H11BrCl2O B1377587 5-Bromo-2-butoxy-1,3-dichlorobenzene CAS No. 1242070-95-6

5-Bromo-2-butoxy-1,3-dichlorobenzene

Cat. No. B1377587
CAS RN: 1242070-95-6
M. Wt: 298 g/mol
InChI Key: JJTBAFFOGJDIEJ-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxy-1,3-dichlorobenzene is a chemical compound with the molecular formula C10H11BrCl2O . It is used in various chemical reactions and has significant value in organic synthesis .


Synthesis Analysis

The synthesis of 5-Bromo-2-butoxy-1,3-dichlorobenzene involves catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-butoxy-1,3-dichlorobenzene can be represented by the InChI code: 1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 .


Chemical Reactions Analysis

5-Bromo-2-butoxy-1,3-dichlorobenzene is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-butoxy-1,3-dichlorobenzene is 298 . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Pharmaceutical Research

5-Bromo-2-butoxy-1,3-dichlorobenzene is a compound that can be utilized in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of benzylic halides, which are often used as intermediates in the production of active pharmaceutical ingredients (APIs). The presence of multiple halogens in the compound provides several points of reactivity for further chemical modifications .

Analytical Chemistry

In analytical chemistry, this compound’s halogenated nature makes it a potential candidate for use as a standard in chromatographic analysis. It could help in the calibration of equipment used to detect and quantify similar halogenated compounds in various samples .

Material Science

The compound’s structure, featuring a bromine and two chlorine atoms, could be explored for the development of new materials, such as polymers or coatings, where halogenated compounds often impart specific properties like flame retardancy.

Organic Synthesis

5-Bromo-2-butoxy-1,3-dichlorobenzene may serve as a precursor in organic synthesis, particularly in reactions like Suzuki-Miyaura coupling, which forms carbon-carbon bonds. This is crucial for constructing complex organic molecules, including those used in drugs and agrochemicals .

Chemical Research

In chemical research, this compound could be involved in studying benzylic reactivity. It can undergo various reactions at the benzylic position, which is significant for the synthesis of complex molecules. Understanding these reactions can lead to advancements in synthetic methodologies .

Industrial Applications

While specific industrial applications for this compound are not well-documented, its structural analogs are used in the synthesis of halogenated compounds like polychlorinated biphenyls (PCBs). These have historically been used in a wide range of industrial applications, although their use is now regulated due to environmental concerns .

Mechanism of Action

Future Directions

The future directions of 5-Bromo-2-butoxy-1,3-dichlorobenzene research could involve further development of the protodeboronation process and exploration of its potential applications in various chemical reactions .

properties

IUPAC Name

5-bromo-2-butoxy-1,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTBAFFOGJDIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291303
Record name 5-Bromo-2-butoxy-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-butoxy-1,3-dichlorobenzene

CAS RN

1242070-95-6
Record name 5-Bromo-2-butoxy-1,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242070-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-butoxy-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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